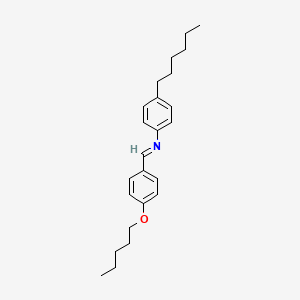

p-Pentyloxybenzylidene p-hexylaniline

Description

Properties

CAS No. |

39777-13-4 |

|---|---|

Molecular Formula |

C24H33NO |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

N-(4-hexylphenyl)-1-(4-pentoxyphenyl)methanimine |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-9-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |

InChI Key |

MUIKZHRKOXGDCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Pentyloxybenzylidene p-hexylaniline typically involves the condensation reaction between p-pentyloxybenzaldehyde and p-hexylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

p-Pentyloxybenzylidene p-hexylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Pentyloxybenzylidene p-hexylaniline has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.

Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Mechanism of Action

The mechanism of action of p-Pentyloxybenzylidene p-hexylaniline is primarily related to its liquid crystal properties. The compound exhibits unique phase transitions, which are influenced by temperature and external fields. These phase transitions are crucial for its applications in LCDs and other optoelectronic devices. The molecular targets and pathways involved include interactions with light and electric fields, leading to changes in the alignment and orientation of the liquid crystal molecules .

Comparison with Similar Compounds

Structural Trends :

- Alkoxy Chain Length : The pentyloxy group (C5H11O) in the main compound enhances hydrophobicity compared to the butoxy (C4H9O) analogue, increasing logP by ~0.5 units .

- Aniline Chain Extension : Replacing the hexyl (C6H13) group with heptyl (C7H15) increases molecular weight by 14.03 g/mol, likely elevating melting and clearing temperatures in liquid crystal phases .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for p-pentyloxybenzylidene p-hexylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves a Schiff base condensation between p-pentyloxybenzaldehyde and p-hexylaniline under anhydrous conditions. Yield optimization requires strict control of stoichiometry (1:1 molar ratio), solvent selection (e.g., ethanol or toluene), and temperature (60–80°C). Purity is enhanced via recrystallization in non-polar solvents. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How can spectroscopic techniques (NMR, FTIR) be systematically applied to confirm the structural integrity of p-pentyloxybenzylidene p-hexylaniline?

- Methodological Answer:

- ¹H NMR : Confirm the presence of the imine bond (C=N) via a singlet near δ 8.3 ppm. Alkoxy protons from the pentyloxy group appear as a triplet near δ 4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution.

- FTIR : A sharp peak at ~1620 cm⁻¹ corresponds to the C=N stretch. Absence of aldehyde (C=O, ~1700 cm⁻¹) confirms complete condensation.

Compare spectral data against computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in mesogenic behavior reports for p-pentyloxybenzylidene p-hexylaniline across different studies?

- Methodological Answer: Discrepancies in phase transition temperatures (e.g., nematic vs. smectic phases) may arise from impurities, heating/cooling rate variations, or substrate interactions. To address this:

- Controlled Differential Scanning Calorimetry (DSC) : Use slow scan rates (≤2°C/min) to minimize kinetic effects.

- Polarized Optical Microscopy (POM) : Correlate thermal data with texture observations (e.g., schlieren patterns for nematic phases).

- Sample Purity : Validate via HPLC with a C18 column and acetonitrile/water gradient elution .

Q. How can computational modeling (MD/DFT) predict the thermodynamic stability of p-pentyloxybenzylidene p-hexylaniline in liquid crystalline phases?

- Methodological Answer:

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., alkyl chain packing) using force fields like OPLS-AA. Analyze radial distribution functions (RDFs) to quantify order parameters.

- Density Functional Theory (DFT) : Calculate torsional energy barriers for alkoxy-aniline linkages to assess conformational flexibility. Validate against experimental XRD data for crystal packing .

Q. What are the methodological challenges in quantifying photo-degradation pathways of p-pentyloxybenzylidene p-hexylaniline under UV exposure?

- Methodological Answer: UV-induced cleavage of the C=N bond generates p-pentyloxybenzaldehyde and p-hexylaniline. Key challenges include:

- Reaction Quenching : Use light-blocking reactors or radical scavengers (e.g., BHT) to halt secondary reactions.

- Quantitative Analysis : Employ GC-MS with internal standards (e.g., deuterated analogs) to track degradation products.

- Kinetic Modeling : Fit time-resolved UV-Vis absorbance data to pseudo-first-order rate equations .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.